3-(2-Fluoro-4-hydroxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-fluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWBWJCAGKHIDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid

This guide provides an in-depth exploration of the synthetic pathways leading to 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a key intermediate in the development of novel therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical principles, strategic considerations, and detailed methodologies underpinning its synthesis. We will delve into the rationale behind the selection of precursors and reagents, offering a scientifically rigorous and practical framework for its preparation.

Introduction: The Significance of a Fluorinated Phenylpropanoic Acid Scaffold

This compound and its derivatives are of significant interest in medicinal chemistry. The phenylpropanoic acid motif is a well-established scaffold in drug design, and the introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.

Notably, derivatives of 3-(2-fluoro-4-aminophenyl)propanoic acid have been identified as potent G protein-coupled receptor 40 (GPR40) agonists, which are promising therapeutic targets for the treatment of type 2 diabetes[1]. The title compound serves as a critical precursor to these and other biologically active molecules, making a robust and efficient synthesis pathway highly valuable. This guide will focus on a logical and widely applicable three-stage synthetic approach.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound suggests a three-step sequence starting from a commercially available or readily synthesized substituted phenol. The core strategy involves:

-

Formation of a key benzaldehyde intermediate: The synthesis begins with the preparation of 2-fluoro-4-hydroxybenzaldehyde.

-

Carbon chain extension: An aldol-type condensation reaction is employed to append a three-carbon chain, forming an unsaturated acrylic acid intermediate.

-

Saturation of the alkene: The final step involves the selective reduction of the carbon-carbon double bond to yield the target propanoic acid.

This approach is modular and allows for optimization at each stage.

Sources

An In-depth Technical Guide to 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid

CAS Number: 1261674-98-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data on this specific compound, this guide synthesizes information on closely related analogues to offer predictive insights and practical methodologies. This approach is intended to empower researchers with a foundational understanding for their work with this molecule.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring linked to a propanoic acid moiety. The introduction of a fluorine atom at the 2-position of the phenyl ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 3-(4-Hydroxyphenyl)propanoic acid[1] | 3-(2-Hydroxyphenyl)propanoic acid[2][3][4] |

| CAS Number | 1261674-98-9[5] | 501-97-3 | 495-78-3 |

| Molecular Formula | C₉H₉FO₃[5] | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 184.16 g/mol [5] | 166.17 g/mol | 166.17 g/mol |

| Melting Point | Data not available | 129 °C | 84 - 91 °C |

| Boiling Point | Data not available | Data not available | 335.9 °C (estimated)[2] |

| Solubility | Data not available | Data not available | Soluble in DMSO and Ethanol[6] |

| Appearance | Likely a solid | Solid | Pale cream crystalline solid[3] |

The fluorine atom's high electronegativity can alter the acidity of the phenolic proton and influence intermolecular interactions, which may, in turn, affect its solubility and crystal packing.

Synthesis and Purification

Hypothetical Synthetic Pathway

A potential synthetic route could involve a Heck reaction or a related cross-coupling reaction to introduce the three-carbon chain, followed by functional group manipulations.

Step-by-Step Experimental Protocol (Hypothetical)

-

Heck Reaction: To a solution of 2-fluoro-4-methoxyphenyl bromide in a suitable solvent (e.g., DMF or acetonitrile), add ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(2-fluoro-4-methoxyphenyl)acrylate.

-

Reduction of the Double Bond: Dissolve the acrylate from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate) and add a palladium on carbon catalyst (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate.

-

Ester Hydrolysis: Dissolve the ethyl ester in a mixture of THF and water. Add an excess of a base, such as lithium hydroxide, and stir at room temperature until the hydrolysis is complete.

-

Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield 3-(2-fluoro-4-methoxyphenyl)propanoic acid.

-

Demethylation: Dissolve the methoxy-protected acid in a dry, inert solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C). Add a demethylating agent, such as boron tribromide (BBr₃), dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Final Work-up and Purification: Quench the reaction carefully with water or methanol. Extract the product, dry the organic phase, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The two methylene groups of the propanoic acid chain will likely appear as triplets.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, and its chemical shift will be indicative of the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase method would be a suitable starting point.

Table 2: Hypothetical HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Synthesized Compound"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry\n(LRMS, HRMS)"]; HPLC [label="HPLC Analysis"]; Purification [label="Purification\n(Column Chromatography/Recrystallization)"]; Final [label="Pure this compound"];

Start -> Purification; Purification -> NMR; Purification -> MS; Purification -> HPLC; NMR -> Final; MS -> Final; HPLC -> Final; }

Potential Biological Activity and Applications

While no direct biological activity data for this compound has been found, the broader class of phenylpropanoic acids and their derivatives have shown a wide range of biological activities. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their antimicrobial and anticancer properties.

The core structure of this compound makes it a valuable scaffold for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability, which are desirable properties in drug candidates. It is plausible that this compound could serve as a key intermediate in the development of new therapeutics.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fluorinated building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and data from closely related analogues. As research progresses, a more complete understanding of the unique properties and applications of this molecule will undoubtedly emerge.

References

-

Beijing Synthonex Technology Co., Ltd. This compound - CAS:1261674-98-9. Available from: [Link]

-

PubChem. 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information for Chemical Science. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]

- Houck, D. R., & Floss, H. G. (1989). 1H and 13C NMR assignments of the thiopeptide antibiotic nosiheptide. The Journal of antibiotics, 42(11), 1643–1648.

- Chhipa, N. M. R., & Sen, D. J. (2014). DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. International Journal of Pharmaceutical Sciences and Research, 5(11), 4865.

- Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 946656.

-

NIST. 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, [S-(E,Z,E,E)]-. National Institute of Standards and Technology. Available from: [Link]

-

InTechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Google Patents. Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.

-

FooDB. Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844). Available from: [Link]

Sources

A Guide to the Spectral Analysis of 3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid

This technical guide provides an in-depth analysis of the expected spectral data for 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. This approach mirrors the real-world challenges faced by researchers working with novel chemical entities.

Introduction and Molecular Structure

This compound is a substituted phenylpropanoic acid. Its structure, featuring a carboxylic acid, a phenol, and a fluorine-substituted aromatic ring, presents a rich landscape for spectroscopic characterization. Understanding its spectral properties is crucial for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes.

Predicted ¹H NMR Spectrum

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is fundamental for elucidating the proton environment of a molecule. The predicted spectrum of this compound is based on the known spectrum of its non-fluorinated analog, 3-(2-hydroxyphenyl)propanoic acid, with adjustments for the electronic effects of the fluorine substituent.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, to avoid signal overlap from the solvent. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~6.75 | dd | J(H-F) ≈ 8-10 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta) |

| H-5 | ~6.65 | dd | J(H-H) ≈ 8-9 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta) |

| H-6 | ~7.00 | d | J(H-H) ≈ 8-9 Hz (ortho) |

| -CH₂- (α to ring) | ~2.85 | t | J(H-H) ≈ 7-8 Hz |

| -CH₂- (α to COOH) | ~2.50 | t | J(H-H) ≈ 7-8 Hz |

| -OH (phenolic) | ~9.50 | s (broad) | - |

| -COOH | ~12.10 | s (broad) | - |

Justification of Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The chemical shifts are predicted based on the data for 3-(2-hydroxyphenyl)propanoic acid.[1] The fluorine at the C-2 position will exert a significant influence. Fluorine's electron-withdrawing nature will generally deshield adjacent protons, while its lone pairs can have a shielding effect. The most notable feature will be the splitting of the H-3 signal into a doublet of doublets due to coupling with both the fluorine atom (ortho-coupling) and the H-5 proton (meta-coupling). The H-5 and H-6 protons will also exhibit splitting based on their coupling with neighboring protons.

-

Propanoic Acid Chain Protons: The two methylene groups will appear as triplets, similar to what is observed for propanoic acid and its derivatives.[2] The methylene group attached to the aromatic ring will be slightly more deshielded than the one adjacent to the carbonyl group.

-

Labile Protons (-OH and -COOH): The phenolic and carboxylic acid protons are expected to be broad singlets and significantly downfield. Their chemical shifts are highly dependent on concentration and the solvent used. In DMSO-d₆, these protons are readily observable.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The introduction of a fluorine atom has a pronounced and predictable effect on the chemical shifts of the carbon atoms, particularly those in close proximity.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample would be prepared as for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial. A standard proton-decoupled ¹³C NMR experiment would be performed on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-COOH) | ~173 | s | - |

| C-2 (C-F) | ~158 | d | ¹J(C-F) ≈ 240-250 Hz |

| C-3 (C-H) | ~115 | d | ²J(C-F) ≈ 20-25 Hz |

| C-4 (C-OH) | ~155 | s | - |

| C-5 (C-H) | ~118 | d | ³J(C-F) ≈ 5-10 Hz |

| C-6 (C-H) | ~128 | d | ⁴J(C-F) ≈ 2-4 Hz |

| C-ipso (C-CH₂) | ~125 | d | ³J(C-F) ≈ 5-10 Hz |

| -CH₂- (α to ring) | ~25 | s | - |

| -CH₂- (α to COOH) | ~35 | s | - |

Justification of Predictions:

-

Aromatic Carbons: The most significant feature will be the large one-bond coupling constant (¹J) for the carbon directly attached to the fluorine (C-2). This will split the C-2 signal into a doublet. The other aromatic carbons will also exhibit smaller C-F couplings over two, three, and four bonds, resulting in their signals also appearing as doublets. The chemical shifts are estimated based on the non-fluorinated analog[1] and the known effects of fluorine substitution on benzene rings.[3][4]

-

Propanoic Acid Chain Carbons: The chemical shifts of the methylene carbons are predicted based on typical values for substituted propanoic acids.[5]

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear around 173 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

The same sample prepared for ¹H and ¹³C NMR can be used. The spectrometer would be tuned to the fluorine frequency (e.g., ~376 MHz on a 400 MHz instrument). Chemical shifts are typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110 to -130 | ddd | J(F-H3) ≈ 8-10 Hz, J(F-H5) ≈ 5-7 Hz, J(F-H6) ≈ 1-2 Hz |

Justification of Predictions:

-

Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents.[6][7] For a fluorophenol derivative, the shift is expected in the range of -110 to -130 ppm relative to CFCl₃.

-

Multiplicity: The fluorine signal will be split by the neighboring aromatic protons. The largest coupling will be to the ortho proton (H-3), followed by the meta proton (H-5), and a smaller coupling to the para proton (H-6), resulting in a doublet of doublet of doublets.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

A suitable method would be electrospray ionization (ESI) in negative ion mode, given the presence of the acidic carboxylic acid and phenolic hydroxyl groups. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Predicted Mass Spectrum Data (ESI-):

| m/z | Identity |

| 183.05 | [M-H]⁻ (Molecular Ion) |

| 139.06 | [M-H-CO₂]⁻ |

| 121.05 | [M-H-CO₂-H₂O]⁻ |

Justification of Predictions:

-

Molecular Ion: In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 183.05, corresponding to the molecular formula C₉H₉FO₃.

-

Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da).[8] This would result in a fragment at m/z 139.06. Subsequent loss of water (18 Da) from the phenolic hydroxyl group could lead to a fragment at m/z 121.05. The fragmentation patterns of similar phenylpropanoic acids support these predictions.[9][10]

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy:

The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol |

| ~1150 | C-F stretch | Aryl Fluoride |

Justification of Predictions:

-

O-H Stretching: The spectrum will be dominated by a very broad absorption from 3300 to 2500 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer.[11] The phenolic O-H will likely be a broader peak around 3200 cm⁻¹.[12][13]

-

C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[14][15]

-

Aromatic and C-F Stretching: The aromatic C=C stretching vibrations will appear as sharp bands around 1600 and 1500 cm⁻¹. The C-F stretch for an aryl fluoride typically appears in the 1100-1200 cm⁻¹ region.[16]

Visualization of Key Structural Relationships

The following diagrams illustrate the molecular structure and the key through-bond relationships that are critical for interpreting the NMR spectra.

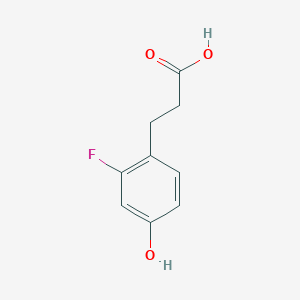

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H-¹H and ¹H-¹⁹F NMR Coupling Network

Caption: Predicted NMR coupling relationships in this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded interpretation of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass, and IR spectra. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds, demonstrating a robust methodology for spectral analysis in the absence of established reference data.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

-

Biological Magnetic Resonance Bank (BMRB) entry bmse000331 for 3-(2-Hydroxyphenyl)propionic Acid. [Link]

-

Gerig, J. T. (2000). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. (2025). 13C NMR spectrum of propanoic acid. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Maricopa Open Digital Press. (2022). IR Spectrum and Characteristic Absorption Bands. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

- 1. bmse000331 3-(2-Hydroxyphenyl)propionic Acid at BMRB [bmrb.io]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. biophysics.org [biophysics.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. www1.udel.edu [www1.udel.edu]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-Depth Technical Guide to the Molecular Structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid

Executive Summary

This guide provides a comprehensive technical overview of the molecular structure of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed structural features, spectroscopic signature, and plausible synthetic pathways. By integrating theoretical analysis with practical, field-proven methodologies, this guide aims to serve as an authoritative resource for understanding and utilizing this compound in scientific research. The discussion emphasizes the causal relationships between the molecule's structure and its chemical behavior, supported by established analytical techniques and authoritative references.

Introduction

This compound is a substituted phenylpropanoic acid, a class of compounds significant in medicinal chemistry and materials science.[1] The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on a phenylpropanoic scaffold creates a molecule with unique electronic properties and multiple points for chemical modification.[2] This strategic combination of functional groups makes it an intriguing candidate for the development of novel therapeutic agents, particularly as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Understanding its precise molecular structure is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets.

This guide will systematically deconstruct the molecular architecture of this compound, offering insights grounded in established chemical principles and analytical data.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [3] |

| Molecular Weight | 184.16 g/mol | [3] |

| CAS Number | 1261674-98-9 | [3] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)F)O |

Key Structural Features

The molecule's structure is defined by three primary components: the substituted aromatic ring, the propanoic acid side chain, and the specific arrangement of its functional groups.

-

2-Fluoro-4-hydroxyphenyl Group: The benzene ring is functionalized with two key substituents.

-

Fluorine Atom (C2 Position): The highly electronegative fluorine atom at the ortho-position to the alkyl chain significantly influences the molecule's electronic landscape. It acts as a weak C-H bond activator and can alter the acidity (pKa) of the nearby hydroxyl and carboxylic acid groups through inductive effects. Its presence is also critical in drug design for blocking metabolic oxidation at that position, thereby enhancing pharmacokinetic profiles.

-

Hydroxyl Group (C4 Position): The phenolic hydroxyl group at the para-position is a hydrogen bond donor and can be ionized. This group is crucial for interactions with biological receptors and contributes to the molecule's solubility in polar solvents.

-

-

Propanoic Acid Side Chain: This three-carbon carboxylic acid chain provides a critical acidic center and a flexible linker. The carboxyl group (-COOH) is a primary site for forming salts, esters, or amides, making it a versatile handle for derivatization.[4] The aliphatic nature of the ethyl bridge connecting the ring to the carboxyl group allows for conformational flexibility.

The interplay between the electron-withdrawing fluorine and the electron-donating hydroxyl group creates a unique electronic distribution within the aromatic ring, which in turn governs the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic methods provide empirical data to confirm the molecular structure. While specific experimental data for this exact compound is not widely published, a robust prediction of its spectral characteristics can be made based on well-understood principles and data from analogous structures.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the side chain, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would display complex splitting patterns due to coupling between the protons and the adjacent fluorine atom.

-

¹³C NMR: The carbon spectrum would reveal nine distinct signals corresponding to each carbon atom in the unique electronic environments created by the substituents. The carbon atom bonded to the fluorine would show a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic absorption bands confirming the presence of the key functional groups:

-

O-H Stretch (Hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₉FO₃. Fragmentation patterns would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the propanoic acid side chain, providing further structural confirmation.

Synthesis and Methodologies

While numerous methods exist for synthesizing phenylpropanoic acids, a common and reliable approach involves the modification of a precursor phenol. The following diagram outlines a plausible, high-level synthetic workflow.

Caption: High-level workflow for a plausible synthesis of the target compound.

Experimental Protocol: A Self-Validating Approach

A key step in many synthetic routes for similar compounds is the hydrolysis of an ester or nitrile to yield the final carboxylic acid.

Protocol: Hydrolysis of a Precursor Ester

-

Dissolution: Dissolve the precursor ester (e.g., methyl 3-(2-fluoro-4-hydroxyphenyl)propanoate) in a suitable solvent mixture, such as methanol/water.

-

Saponification: Add an excess of a strong base (e.g., sodium hydroxide solution) and heat the mixture to reflux for 2-4 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: A new, more polar spot corresponding to the carboxylate salt should appear.

-

Acidification: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., 2M HCl) to a pH of ~2. Causality: Protonation of the carboxylate salt yields the neutral carboxylic acid, which is typically less soluble in water and will precipitate.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the pure this compound. Self-Validation: The purity can be confirmed by measuring the melting point and obtaining spectroscopic data (NMR, IR) that matches the expected structure.

Applications in Research and Drug Discovery

Phenylpropanoic acid derivatives are prevalent scaffolds in medicinal chemistry.[6] The structural features of this compound make it a valuable intermediate for creating libraries of compounds for screening.

-

Scaffold for Drug Candidates: The molecule can serve as a foundational structure for developing agents targeting various diseases. For instance, related phenylpropanoic acid derivatives have been investigated as GPR40 agonists for type 2 diabetes and as potential anticancer agents.[6][7]

-

Structure-Activity Relationship (SAR) Studies: The fluoro and hydroxyl groups can be systematically modified to probe their importance for biological activity. The fluorine can be moved to other positions, or replaced with other halogens, while the hydroxyl group can be converted to ethers or esters to explore how these changes affect binding to a target protein.

The relationship between the molecule's structural components and the analytical methods used to verify them is illustrated below.

Caption: Interplay between structural features and analytical validation methods.

Conclusion

This compound is a molecule of significant interest due to its tailored combination of functional groups. Its structure, characterized by an electronically modulated aromatic ring and a versatile carboxylic acid handle, makes it a valuable tool in synthetic chemistry and drug discovery. A thorough understanding of its molecular architecture, confirmed through robust spectroscopic analysis, is the foundation for its rational application in developing next-generation materials and therapeutic agents. The methodologies and insights presented in this guide provide a framework for researchers to confidently work with and innovate from this promising chemical entity.

References

-

Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available at: [Link]

-

PubChem. (n.d.). 3,3-Difluoro-3-(2-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Autechaux, S. (n.d.). The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Pharmaffiliates. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7173. Available at: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. nbinno.com [nbinno.com]

- 3. This compound - CAS:1261674-98-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents [patents.google.com]

- 5. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Fluorinated Phenylpropanoic Acids

Introduction: The Strategic Role of Fluorine in Phenylpropanoic Acid Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, a strategy that has yielded numerous successful therapeutic agents.[1][2] When applied to the phenylpropanoic acid scaffold, a privileged structure in drug discovery, fluorination imparts unique physicochemical properties that can profoundly influence biological activity. This guide provides an in-depth technical exploration of the biological activities of fluorinated phenylpropanoic acids, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to evaluate these compounds. Our focus will be on the "why" behind experimental choices, providing insights that bridge theoretical knowledge with practical application.

I. Core Biological Activities and Underlying Mechanisms

Fluorinated phenylpropanoic acids have demonstrated a remarkable diversity of biological effects, primarily centered around their ability to modulate key enzymatic pathways and cellular receptors. The strategic placement of fluorine atoms can enhance potency, selectivity, and pharmacokinetic profiles.

Anti-inflammatory and Analgesic Activity: The Cyclooxygenase (COX) Pathway

Arylpropanoic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), and their fluorinated derivatives are no exception.[3] The primary mechanism for their anti-inflammatory and analgesic effects is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3]

-

Mechanism of Action: Fluorinated phenylpropanoic acids, such as the widely studied flurbiprofen, act as competitive inhibitors of the COX enzymes (COX-1 and COX-2). By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[4]

The prostaglandin biosynthesis pathway is a critical cascade in the inflammatory response. The inhibition of COX enzymes by fluorinated phenylpropanoic acids is a key therapeutic intervention point.

Caption: Inhibition of COX-1/COX-2 by fluorinated phenylpropanoic acids.

-

Structure-Activity Relationship (SAR): The position and number of fluorine atoms on the phenyl ring can significantly impact COX inhibitory potency and selectivity. For instance, the fluorine atom in flurbiprofen contributes to its high potency. Modifications to the phenylpropanoic acid backbone, such as the synthesis of amide derivatives, have been explored to create dual inhibitors of FAAH and COX, potentially offering a synergistic analgesic effect.

Neuroprotective Potential: Modulation of γ-Secretase in Alzheimer's Disease

A fascinating and extensively researched area is the potential of certain fluorinated phenylpropanoic acids to modulate the activity of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[5][6]

-

Mechanism of Action: Tarenflurbil, the (R)-enantiomer of flurbiprofen, is a notable example of a γ-secretase modulator (GSM).[7] Unlike γ-secretase inhibitors which block the enzyme's activity altogether (often leading to toxicity due to inhibition of other essential substrates like Notch), GSMs allosterically modulate the enzyme. This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) towards the production of shorter, less toxic Aβ species like Aβ38.[8]

The amyloidogenic pathway of APP processing is a key target in Alzheimer's disease research. GSMs aim to reduce the production of the toxic Aβ42 peptide.

Caption: Modulation of γ-secretase by fluorinated phenylpropanoic acids.

-

Rationale for Animal Models: The Tg2576 mouse model, which overexpresses a mutant form of human APP and develops age-dependent amyloid plaques and cognitive deficits, is a widely used preclinical model to evaluate the in vivo efficacy of γ-secretase modulators.[9][10][11][12][13] This model allows for the assessment of a compound's ability to reduce Aβ pathology and improve cognitive function, providing crucial data for translation to human studies.

Metabolic Regulation: Targeting PPAR and GPR40

More recently, fluorinated phenylpropanoic acids have been investigated for their potential in treating metabolic diseases, such as type 2 diabetes, by targeting peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 40 (GPR40).

-

PPAR Agonism: Certain fluorinated phenylpropanoic acid derivatives have been synthesized as dual agonists of PPARα and PPARγ.[14][15] PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism. Dual agonism is a desirable therapeutic strategy for metabolic syndrome.

-

GPR40 Agonism: A series of phenylpropanoic acid derivatives have been designed as agonists for GPR40 (also known as FFA1), a receptor that is involved in glucose-stimulated insulin secretion.[16][17][18][19][20] Fluorinated derivatives have shown potent GPR40 agonist activity with favorable pharmacokinetic profiles, leading to glucose-lowering effects in preclinical models.[16][17][20]

Other Emerging Activities

The versatility of the fluorinated phenylpropanoic acid scaffold has led to the exploration of other therapeutic areas:

-

Anticancer Activity: Some derivatives have demonstrated cytotoxic activity against various cancer cell lines, with GI50 values in the micromolar range.[15][20][21][22][23][24][25][26]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: As mentioned earlier, modification of the carboxylate group of flurbiprofen has led to the development of potent FAAH inhibitors, which can increase the levels of endogenous cannabinoids and produce analgesic effects.[4][19]

II. Quantitative Data on Biological Activity

The following tables summarize the in vitro and in vivo activities of representative fluorinated phenylpropanoic acids and related compounds. This data is crucial for understanding the potency and selectivity of these molecules.

Table 1: In Vitro COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| Flurbiprofen | 0.009 - 12 | 0.31 - 80 | Varies with assay conditions | [21][27][28][29] |

| Ibuprofen | 12 | 80 | 0.15 | [21] |

| Celecoxib | 82 | 6.8 | 12 | [21] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [21] |

Table 2: In Vitro and In Vivo γ-Secretase Modulation

| Compound | In Vitro Aβ42 Lowering IC50 (nM) | In Vivo Model | Key In Vivo Finding | Reference |

| Tarenflurbil ((R)-flurbiprofen) | ~300,000 | Tg2576 mice | Reduced Aβ42 levels in the brain | [7][30] |

| GSM-1 | Not specified | Cynomolgus monkeys | Decreased Aβ42/Aβ40 ratio in plasma and CSF | [31] |

| PF-3084014 | 1.2 (whole-cell) | Tg2576 mice | Dose-dependent reduction in brain, CSF, and plasma Aβ | [12] |

Table 3: Other Biological Activities

| Compound | Target | Activity (EC50/IC50) | Reference |

| Flu-AM4 (Flurbiprofen amide) | FAAH | Ki = 13 nM | [4] |

| Phenylpropanoic acid derivative 35 | GPR40 | EC50 = 35 nM | [16][17][20] |

| Phenylpropanoic acid derivative 9 | GPR40 | Submicromolar agonist activity | [18] |

| Fluorinated phenylpropanoic acid derivatives | PPARα/γ | Dual agonists | [14][15] |

III. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of fluorinated phenylpropanoic acids. The rationale behind the choice of each assay is also discussed.

In Vitro COX Inhibition Assay (Colorimetric)

-

Rationale: This is a rapid and cost-effective method for screening compounds for their ability to inhibit the peroxidase activity of COX-1 and COX-2. It is a good primary screen to identify potential anti-inflammatory agents.

-

Protocol:

-

Prepare a 96-well microplate with assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add hemin to all wells.

-

Add the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the test compound (dissolved in DMSO) to the inhibitor wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., ibuprofen).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Add a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized by the peroxidase activity of COX, resulting in a color change.

-

Read the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

In Vitro γ-Secretase Modulator Assay (Cell-based)

-

Rationale: A cell-based assay is crucial for evaluating GSMs as it assesses the compound's activity in a more physiologically relevant context, taking into account cell permeability and potential off-target effects. Cell-free assays, while useful for studying direct enzyme-inhibitor interactions, may not fully recapitulate the complex cellular environment where γ-secretase functions.[6][24][29][32]

-

Protocol:

-

Culture a suitable cell line (e.g., HEK293 cells stably expressing human APP with the Swedish mutation) in 24-well plates until they reach approximately 80% confluency.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO). Include a vehicle control (DMSO) and a known GSM as a positive control.

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

Collect the conditioned media from each well.

-

Centrifuge the media to remove any cell debris.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned media using specific enzyme-linked immunosorbent assays (ELISAs).

-

Calculate the Aβ42/Aβ40 ratio for each treatment condition.

-

Determine the IC50 value for the reduction of the Aβ42/Aβ40 ratio.

-

Representative Synthesis of a Fluorinated Phenylpropanoic Acid Derivative

-

Rationale: Understanding the synthetic route is essential for medicinal chemists to design and produce novel analogs for SAR studies. The following is a general procedure for the synthesis of flurbiprofen amides.[4]

-

Protocol for the Synthesis of Flurbiprofen Amides:

-

Dissolve flurbiprofen (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in anhydrous acetonitrile.

-

Stir the solution at room temperature for 30 minutes.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the mixture at room temperature for 72 hours.

-

Remove the solvent under vacuum.

-

Dissolve the residue in ethyl acetate and wash sequentially with brine, 10% citric acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield the final amide product.

-

Purify the product by column chromatography or recrystallization as needed.

-

The following diagram illustrates a general workflow for the synthesis and evaluation of novel fluorinated phenylpropanoic acid derivatives.

Caption: A typical workflow for the discovery of novel drug candidates.

IV. Conclusion and Future Directions

Fluorinated phenylpropanoic acids represent a rich and versatile class of compounds with a broad spectrum of biological activities. Their ability to potently and often selectively modulate key enzymes and receptors makes them attractive candidates for the development of new therapeutics for inflammatory diseases, neurodegenerative disorders, and metabolic conditions. The strategic incorporation of fluorine continues to be a powerful tool for fine-tuning the pharmacological properties of this important scaffold.

Future research in this area will likely focus on:

-

The design of highly selective inhibitors and modulators to minimize off-target effects.

-

The development of multi-target ligands that can address the complex pathophysiology of diseases like Alzheimer's.

-

A deeper understanding of the structure-activity relationships to guide the rational design of next-generation fluorinated phenylpropanoic acids with improved efficacy and safety profiles.

This guide has provided a comprehensive overview of the biological activities of fluorinated phenylpropanoic acids, with a focus on the underlying mechanisms and the practical experimental approaches used in their evaluation. It is our hope that this information will serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

V. References

-

Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of medicinal chemistry, 55(8), 3756-3776.

-

Semantic Scholar. (n.d.). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

-

PubMed. (n.d.). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Tg2576 Mouse Model. Retrieved from [Link]

-

Keio University. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Alzheimer's Disease Studies Using Tg2576 Mouse Model. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 89- Flurbiprofen, Comprehensive Profile. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Retrieved from [Link]

-

PMC. (n.d.). Rodent models for Alzheimer's disease drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Cell-free assays for gamma-secretase activity. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Retrieved from [Link]

-

The Journal of Pharmacology and Experimental Therapeutics. (n.d.). Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014. Retrieved from [Link]

-

Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

Frontiers. (n.d.). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Retrieved from [Link]

-

PMC. (n.d.). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Retrieved from [Link]

-

PubMed. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Retrieved from [Link]

-

AJMC. (n.d.). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Concentration-Dependent Modulation of Amyloid-β in Vivo and in Vitro Using the γ-Secretase Inhibitor, LY-450139. Retrieved from [Link]

-

PMC. (n.d.). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Retrieved from [Link]

-

PubMed. (n.d.). Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans. Retrieved from [Link]

-

PMC. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. Retrieved from [Link]

-

PMC. (n.d.). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Biological Evaluation and Molecular Investigation of Fluorinated Peroxisome Proliferator-Activated Receptors α/γ Dual Agonists. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

-

PMC. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Retrieved from [Link]

-

PubMed. (n.d.). Fluorinated piperidine acetic acids as gamma-secretase modulators. Retrieved from [Link]

-

PMC. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]

-

PubMed. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Google Patents. (n.d.). DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). Retrieved from

-

PubMed. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-Approved Fluorinated Anticancer Drugs. Retrieved from [Link]

-

PubMed. (n.d.). Predicting the effects of per- and polyfluoroalkyl substance mixtures on peroxisome proliferator-activated receptor alpha activity in vitro. Retrieved from [Link]

-

PubMed. (n.d.). gamma-Secretase modulators. Retrieved from [Link]

-

PMC. (n.d.). Substrate-targeting γ-secretase modulators. Retrieved from [Link]

-

PMC. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Retrieved from [Link]

-

PMC. (n.d.). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Retrieved from [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue [mdpi.com]

- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 6. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. criver.com [criver.com]

- 11. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Tg2576 | ALZFORUM [alzforum.org]

- 14. Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ajmc.com [ajmc.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. semanticscholar.org [semanticscholar.org]

- 31. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pursuit of Precision in Metabolic Disease: A Technical Guide to the Discovery and Synthesis of Novel GPR40 Agonists

Introduction: The Imperative for Novel Antidiabetic Therapies

The global prevalence of type 2 diabetes mellitus (T2DM) continues to escalate, presenting a significant challenge to healthcare systems worldwide.[1] While existing therapeutic options are numerous, they are often associated with undesirable side effects such as hypoglycemia, weight gain, and gastrointestinal disturbances.[1] This underscores the urgent need for novel therapeutic agents that offer improved glycemic control with a more favorable safety profile. The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a highly promising target for the treatment of T2DM.[2][3]

This technical guide provides an in-depth exploration of the discovery and synthesis of novel GPR40 agonists. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapies for metabolic diseases. We will delve into the molecular pharmacology of GPR40, dissect the intricacies of agonist discovery and optimization, and provide a forward-looking perspective on the future of GPR40-targeted therapeutics.

The Molecular Pharmacology of GPR40: A Dual Mechanism of Action

GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the gut and the brain.[4][5] Its endogenous ligands are medium to long-chain free fatty acids (FFAs).[4] The activation of GPR40 by FFAs or synthetic agonists triggers a cascade of intracellular signaling events that culminate in two key physiological responses: the potentiation of glucose-dependent insulin secretion (GDIS) and the stimulation of incretin hormone release.[2][5]

Glucose-Dependent Insulin Secretion (GDIS)

The primary mechanism by which GPR40 agonists exert their glucose-lowering effects is through the amplification of insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4][6][7] This glucose dependency is a critical feature, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many conventional insulin secretagogues.[4][6]

The canonical signaling pathway involves the coupling of GPR40 to the Gαq/11 protein complex.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][9] The elevated intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.[4]

Caption: GPR40-mediated glucose-dependent insulin secretion (GDIS) pathway.

Incretin Hormone Secretion

In addition to its direct effects on pancreatic β-cells, GPR40 activation in enteroendocrine L-cells stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones, in turn, act on their respective receptors in the pancreas to further enhance insulin secretion in a glucose-dependent manner.[5] This dual mechanism of action, combining direct β-cell stimulation with indirect incretin-mediated effects, contributes to the robust glucose-lowering efficacy observed with some GPR40 agonists.[5] Furthermore, GLP-1 can also slow gastric emptying and suppress appetite, offering additional metabolic benefits.[5]

The Drug Discovery Campaign: From Hit to Candidate

The discovery of novel GPR40 agonists is a multifaceted process that integrates high-throughput screening, medicinal chemistry, and a deep understanding of structure-activity relationships (SAR).

Hit Identification: High-Throughput Screening (HTS)

The initial step in identifying novel GPR40 agonists typically involves high-throughput screening (HTS) of large compound libraries. A variety of cell-based functional assays are employed to detect agonist activity.

Step-by-Step HTS Protocol for GPR40 Agonists:

-

Cell Line Selection: Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express the human GPR40 receptor.[10]

-

Assay Principle: The most common HTS assays are based on the measurement of second messengers generated upon GPR40 activation, primarily intracellular calcium mobilization.[1]

-

Calcium Flux Assay:

-

Plate the GPR40-expressing cells in 384- or 1536-well microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add test compounds from the screening library to the wells.

-

Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect transient increases in intracellular calcium.

-

Compounds that elicit a significant increase in fluorescence are considered primary "hits."

-

-

Hit Confirmation and Prioritization:

-

Confirm the activity of primary hits through dose-response experiments to determine their potency (EC50).

-

Counterscreen against the parental cell line (lacking GPR40 expression) to eliminate non-specific activators.

-

Prioritize hits based on potency, efficacy, and chemical tractability for further optimization.

-

Caption: A generalized workflow for high-throughput screening of GPR40 agonists.

Lead Optimization: The Art and Science of Medicinal Chemistry

Once promising hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hits to generate a clinical candidate.

Key Structural Features and SAR Insights:

A common pharmacophore for many GPR40 agonists consists of a carboxylic acid head group, a central linker, and a lipophilic tail.[1]

-

The Acidic Headgroup: The carboxylic acid moiety is a crucial feature for GPR40 agonism, likely interacting with basic residues in the receptor's binding pocket.[1] Modifications to the linker between the carboxylic acid and the aromatic ring can significantly impact potency. A 3-aryl propionic acid scaffold is often advantageous for activity.[1]

-

The Lipophilic Tail: The tail region of the molecule plays a critical role in determining potency and selectivity. Introduction of polar, conformationally restrained groups in this region can enhance selectivity against other receptors, such as peroxisome proliferator-activated receptors (PPARs).[1]

-

Breaking Planarity and Reducing Lipophilicity: Hypothesis-driven structural modifications aimed at breaking the planarity of endogenous fatty acid ligands and reducing overall lipophilicity have led to the discovery of potent and selective agonists with improved pharmacokinetic profiles.[1][11] Spirocyclic scaffolds, for instance, have been successfully employed to achieve this.[1][12][13]

Table 1: Representative GPR40 Agonist Scaffolds and their Characteristics

| Scaffold Class | Representative Compound(s) | Key Features | Reference(s) |

| Phenylpropionic Acids | TAK-875 (Fasiglifam) | Early generation partial agonist. Clinical development terminated due to liver toxicity. | [5][7][14] |

| Biaryl-Chroman Derivatives | AP5 | Potent and selective AgoPAMs (agonist and positive allosteric modulator). | [6] |

| Spirocyclic Derivatives | LY2881835, AM-5262 | Conformationally constrained, leading to improved potency and pharmacokinetic properties. | [1][12][13][15] |

| Indole-Propanoic Acids | 4k, 4o | Novel chemotype with demonstrated GSIS and GLP-1 secretory effects. | [16] |

| Pyrrolidine-Containing Agonists | (R,R)-68 | Stereochemistry influences binding mode and signaling bias (Gq and Gs coupling). | [17] |

Synthesis of a Novel GPR40 Agonist: A Generalized Scheme

The synthesis of novel GPR40 agonists is highly dependent on the specific chemical scaffold. Below is a representative, generalized synthetic scheme for a phenylpropionic acid derivative, a common starting point for many GPR40 agonist discovery programs.

Scheme 1: Generalized Synthesis of a Phenylpropionic Acid-based GPR40 Agonist

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 6. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Design, synthesis and structure-activity relationship studies of GPR40 agonists containing amide linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Abstract

Fluorine has transitioned from a chemical curiosity to an indispensable element in the medicinal chemist's toolkit. Its unique and potent electronic properties, combined with a size comparable to hydrogen, allow for strategic molecular modifications that can profoundly enhance drug efficacy and developability. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, basicity, and conformational preferences in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[1] Today, a significant percentage of all approved drugs contain at least one fluorine atom, a testament to its broad utility across diverse therapeutic areas including oncology, neurology, and infectious diseases.[1][2][3] This guide provides an in-depth exploration of the fundamental principles governing fluorine's role in drug design, synthesizes field-proven insights into its strategic application, and offers practical guidance on its synthetic incorporation and analytical characterization.

The Foundational Physicochemical Properties of Fluorine

The outsized role of fluorine in drug discovery stems from a unique combination of fundamental properties that distinguish it from hydrogen and other halogens.[4] Understanding these core characteristics is paramount to rationally designing fluorinated drug candidates.

-

Size and Isosterism: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[5] This similarity in size allows fluorine to act as a bioisostere of hydrogen, often enabling its substitution with minimal steric perturbation to a ligand's binding mode.[4][6]

-

Extreme Electronegativity: Fluorine is the most electronegative element (Pauling scale value of 3.98).[4] When bonded to carbon, it creates a highly polarized C-F bond, exerting a powerful electron-withdrawing inductive effect that can alter the electronic landscape of the entire molecule.[6][7]

-

Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[5] This exceptional stability is the primary reason for fluorine's ability to block metabolic oxidation.[4]

-

Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak to moderate hydrogen bond acceptor, a property that can be exploited to form productive interactions within a protein's active site.[5]

| Property | Hydrogen (H) | Fluorine (F) | Rationale for Impact |

| van der Waals Radius | ~1.20 Å | ~1.47 Å | Minimal steric change allows for bioisosteric replacement.[4][5] |

| Pauling Electronegativity | 2.20 | 3.98 | Strong inductive effect alters pKa, dipole moment, and binding interactions.[4] |

| C-X Bond Energy (sp³) | ~414 kJ/mol | ~485 kJ/mol | High bond strength imparts significant resistance to metabolic cleavage.[5] |

Modulating Key Drug Properties: The Core Applications

The strategic incorporation of fluorine is rarely a speculative exercise. It is a data-driven decision aimed at solving specific challenges in drug development, from poor metabolic stability to suboptimal target engagement.

Enhancing Metabolic Stability